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Conteltinib (CT-707) Profile

Table 1: Key Characteristics of Conteltinib

Attribute Description

Generic Name Conteltinib (also referred to as CT-707) [1] [2]

Drug Class Small molecule, Tyrosine Kinase Inhibitor (TKI) [1]

Primary Target Second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor [2]

Secondary
Targets

Focal Adhesion Kinase (FAK) and PYK2 (a FAK paralog) [3] [2] [4]

Molecular Weight 635.34 Da (monoisotopic) [1]

Clinical Status Investigational; has progressed to Phase III clinical trials for specific indications

[3] [4]

Clinical Data from Phase I Study in NSCLC
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A first-in-human, multicenter Phase I study (NCT02695550) evaluated Conteltinib in patients with

advanced ALK-positive non-small cell lung cancer (NSCLC) [2]. The data below summarizes the key

efficacy and safety findings.

Table 2: Efficacy and Safety Data from a Phase I Clinical Trial [2]

Metric ALK TKI-Naïve Patients (n=39)
Crizotinib-
Pretreated Patients
(n=21)

Overall Response Rate
(ORR)

64.1% (25 of 39 patients) 33.3% (7 of 21
patients)

Median Progression-Free
Survival (PFS)

15.9 months 6.73 months

Median Duration of
Response (DoR)

15.0 months 6.60 months

Most Common Treatment-
Related Adverse Events
(TRAEs)

Diarrhea (71.9%), Elevated serum creatinine
(45.3%), Elevated aspartate aminotransferase

(39.1%), Nausea (37.5%)

Same as left column,
data pooled for all
patients

Grade ≥ 3 TRAEs 14.1% of all patients (9 of 64) in the trial Same as left column,
data pooled for all
patients

Recommended Phase 2
Dose

600 mg, once daily (QD) 300 mg, twice daily
(BID)

Mechanism of Action & Preclinical Rationale

Conteltinib exhibits a multi-targeted mechanism, which underpins its antitumor activity:

Potent ALK Inhibition: In enzymatic assays, Conteltinib is approximately 10-fold more potent than
Crizotinib against ALK. It effectively inhibits various Crizotinib-resistant ALK mutations, including

L1196M, G1202R, F1174L, G1269S, and R1275Q [2].
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Dual Inhibition of FAK/PYK2: Beyond ALK, Conteltinib also acts as an ATP-competitive inhibitor of

Focal Adhesion Kinase (FAK) and the related kinase PYK2 [2] [4]. FAK is a non-receptor tyrosine
kinase that is overexpressed in many tumors and plays a critical role in tumor cell proliferation,

migration, survival, and metastasis [3] [5] [4]. The concurrent targeting of FAK and PYK2 is believed
to confer a more advantageous anti-cancer effect [4].

The following diagram illustrates the key signaling pathways targeted by Conteltinib and their role in

promoting tumor survival and growth.
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Conteltinib inhibits primary ALK and secondary FAK/PYK2 pathways to block oncogenic signaling.
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Research Gaps and Future Directions

While the clinical data in ALK-positive NSCLC is promising, the search results indicate several active areas

of investigation [3] [4]:

Combination Therapies: Research is exploring FAK inhibitors like Conteltinib in combination with

conventional chemotherapy, radiotherapy, or immunotherapy to overcome drug resistance and
enhance anti-tumor efficacy [4].

Broader Therapeutic Potential: Given its dual inhibition profile, the antitumor activity of Conteltinib
may extend to other cancers where FAK signaling plays a key role [2] [4].

Novel Modalities: Emerging technologies, such as PROteolysis TArgeting Chimeras (PROTACs)
designed to degrade FAK, represent a new frontier in targeting this pathway [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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